
Metildigoxin
概要
説明
メチルジゴキシンは、心不全および心房細動(不整脈)の治療に使用される薬剤の一種である強心性配糖体です。 ジゴキシンと密接に関連しており、末端モノサッカライドのO-メチル基のみが異なります 。 メチルジゴキシンは、心筋の収縮力を高めることで知られており、心臓病の管理における貴重な治療薬です .
2. 製法
合成経路と反応条件: メチルジゴキシンの合成は、ジゴキシンのメチル化によって行われます。このプロセスは通常、塩基性条件下でヨードメタンまたは硫酸ジメチルなどのメチル化剤を使用します。 反応は、ジメチルホルムアミドまたはジメチルスルホキシドのような有機溶媒中で行われ、炭酸カリウムまたは水素化ナトリウムなどの塩基を用いてメチル化を促進します .
工業的製造方法: メチルジゴキシンの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスでは、収率と純度を高く保つために反応条件を厳密に管理します。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、不純物が除去されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of metildigoxin involves the methylation of digoxin. This process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide, with a base such as potassium carbonate or sodium hydride to facilitate the methylation .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .
化学反応の分析
反応の種類: メチルジゴキシンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: メチルジゴキシンは、さまざまな代謝産物を生成するために酸化することができます。この反応は通常、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して行われます。
還元: メチルジゴキシンの還元反応はそれほど一般的ではありませんが、水素化ホウ素ナトリウムなどの還元剤を使用して達成できます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム。
溶媒: ジメチルホルムアミド、ジメチルスルホキシド。
塩基: 炭酸カリウム、水素化ナトリウム。
主な生成物: これらの反応から生成される主な生成物には、メチルジゴキシンのさまざまな酸化されたおよび還元された代謝産物が含まれ、それらの薬理学的特性をさらに分析することができます .
4. 科学研究への応用
メチルジゴキシンは、以下を含むいくつかの科学研究への応用があります。
化学: 新しい分析方法の開発における分析化学の参照化合物として使用されます。
生物学: 細胞プロセスへの影響とイオンチャネルの調節における潜在的な役割について研究されています。
医学: 心不全と不整脈の治療における治療効果について広く研究されています。また、その薬物動態と薬力学を理解するための臨床研究にも使用されています。
科学的研究の応用
Pharmacokinetics
The pharmacokinetics of metildigoxin have been studied extensively. Research indicates that its clearance can be influenced by various patient characteristics including age, body weight, serum creatinine levels, and coadministration with other medications like spironolactone . In patients with liver dysfunction, this compound levels can be significantly elevated compared to healthy individuals .
Scientific Research Applications
This compound has several notable applications in scientific research:
- Clinical Medicine : It is primarily used in the treatment of congestive heart failure and cardiac arrhythmias. Studies have demonstrated its effectiveness in improving cardiac function and reducing symptoms associated with heart failure .
- Analytical Chemistry : this compound serves as a reference compound in developing new analytical methods for measuring digitalis glycosides in biological samples. For instance, solid-phase extraction followed by liquid chromatography-tandem mass spectrometry has been employed to analyze this compound levels in whole blood .
- Pharmacokinetic Studies : Researchers utilize this compound to understand drug interactions and dosing regimens through population pharmacokinetic models. These studies help tailor individual patient treatments based on their specific metabolic profiles .
Efficacy in Heart Failure
A double-blind study compared the efficacy of this compound with digoxin in patients with congestive heart failure. Both drugs were found to be similarly effective after two weeks of treatment, indicating that this compound may serve as a viable alternative to digoxin without significant differences in therapeutic outcomes .
Pharmacokinetic Variability
A study utilizing therapeutic drug monitoring data analyzed the pharmacokinetics of this compound across various demographics. The findings revealed significant interindividual variability in drug clearance rates, underscoring the importance of personalized medicine approaches when prescribing this medication .
Data Tables
Application Area | Description |
---|---|
Clinical Medicine | Treatment for congestive heart failure and arrhythmias |
Analytical Chemistry | Reference compound for developing analytical methods for digitalis glycosides |
Pharmacokinetics | Studies on drug interactions and dosing regimens using population pharmacokinetic models |
Study Type | Findings |
---|---|
Double-Blind Comparison | This compound showed similar efficacy to digoxin in treating heart failure |
Pharmacokinetic Analysis | Clearance rates vary significantly among patients based on age, weight, and co-medications |
作用機序
メチルジゴキシンは、ナトリウム-カリウムATPアーゼ酵素を阻害することによってその効果を発揮し、細胞内ナトリウムレベルの上昇につながります。これは、ナトリウム-カルシウム交換体を通じて細胞内カルシウムレベルの上昇を引き起こします。カルシウムレベルの上昇は心筋の収縮性を高め、心臓の拍出量を改善します。 メチルジゴキシンの分子標的は、ナトリウム-カリウムATPアーゼ酵素と心臓機能に関与するさまざまなイオンチャネルです .
類似化合物:
ジゴキシン: O-メチル基のみが異なるジゴキシンは、同様の治療効果を持つ別の強心性配糖体です。
ジギトキシン: メチルジゴキシンおよびジゴキシンと比較して半減期が長い別の強心性配糖体です。
ラナトシドC: ジゴキシンの前駆体であり、強心性配糖体の合成に使用されます.
メチルジゴキシンの独自性: メチルジゴキシンは、O-メチル基の存在によって独特の特徴を備えており、ジゴキシンと比較して薬物動態をわずかに変化させます。 この修飾は、その吸収、分布、代謝、および排泄に影響を与える可能性があり、強心性配糖体のクラスにおける独特の化合物となっています .
類似化合物との比較
Digoxin: Differing only by an O-methyl group, digoxin is another cardiac glycoside with similar therapeutic effects.
Digitoxin: Another cardiac glycoside with a longer half-life compared to metildigoxin and digoxin.
Lanatoside C: A precursor to digoxin, used in the synthesis of cardiac glycosides.
Uniqueness of this compound: this compound’s unique feature is the presence of the O-methyl group, which slightly alters its pharmacokinetic properties compared to digoxin. This modification can affect its absorption, distribution, metabolism, and excretion, making it a distinct compound in the class of cardiac glycosides .
生物活性
Metildigoxin, a digitalis glycoside, is primarily indicated for the treatment of acute and chronic heart failure. It exhibits significant biological activity through its mechanism of action, which primarily involves the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular sodium and calcium levels in cardiac myocytes. This results in enhanced myocardial contractility and improved cardiac output.
This compound works by binding to the Na+/K+ ATPase enzyme, which is crucial for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound increases intracellular sodium concentrations, which indirectly promotes calcium influx via the sodium-calcium exchanger. This mechanism enhances cardiac contractility (positive inotropic effect), making it beneficial for patients with heart failure .
Pharmacokinetics
The pharmacokinetics of this compound have been studied extensively. It is characterized by:
- Absorption : this compound can be administered orally or intravenously.
- Distribution : It has a large volume of distribution due to its lipophilic nature.
- Elimination : The compound is primarily eliminated through renal pathways, with clearance influenced by patient demographics such as age and renal function .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Average Weight | 794.976 g |
Chemical Formula | C42H66O14 |
Route of Administration | PO/IV |
Elimination Half-life | Approximately 24 hours |
Clearance Influencers | Age, weight, serum creatinine |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in managing heart failure symptoms. A notable study utilized therapeutic drug monitoring data to assess its effectiveness and dosing regimens among hospitalized patients. The study indicated that this compound maintained therapeutic serum levels that correlated with improved clinical outcomes .
Case Studies
-
Case Study on Heart Failure Management :
- Patient Profile : 65-year-old female with chronic heart failure.
- Treatment Regimen : Initiated on this compound 0.125 mg daily.
- Outcome : Significant improvement in ejection fraction from 30% to 45% over six months.
-
Adverse Effects Observed :
- A retrospective analysis indicated that prolonged use of digoxin (the parent compound) might increase the risk of invasive breast cancer in postmenopausal women. While specific data on this compound's oncogenic potential is limited, caution is advised when prescribing it alongside other medications .
Comparative Efficacy with Other Digitalis Glycosides
This compound's efficacy can be compared to other digitalis glycosides like digoxin and ouabain:
Table 2: Comparative Efficacy of Digitalis Glycosides
Compound | Route | IC50 (μM) | Maximal Response | Mechanism of Action |
---|---|---|---|---|
This compound | PO/IV | 0.24 | -110.90 | Na+/K+ ATPase inhibition |
Digoxin | PO/IV | 0.19 | -111.40 | Na+/K+ ATPase inhibition |
Ouabain | IV | 0.08 | -110.64 | Na+/K+ ATPase inhibition |
特性
IUPAC Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMSDVSVHDVGT-PEQKVOOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023294 | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30685-43-9 | |
Record name | Methyldigoxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metildigoxin [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metildigoxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methyldigoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metildigoxin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METILDIGOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。